Knoevenagel Condensation Yield: Target Compound vs. Parent Aldehyde DMNB as a Standalone DNA-PK Inhibitor
The target compound is produced from 6-nitroveratraldehyde (DMNB, a known DNA-PK inhibitor with IC₅₀ = 15 μM) via Knoevenagel condensation with 2-cyanoacetamide in 100% isolated yield (5.6 g product from 5.0 g aldehyde) [1]. DMNB itself is commercially available and has direct DNA-PK inhibitory activity (IC₅₀ = 15 μM), but the cyanoacetamide adduct diverts the synthetic stream toward quinoline construction rather than direct kinase inhibition . The near-quantitative yield and straightforward workup (filtration and i-PrOH wash) make this a highly reliable entry point for multi-step sequences, contrasting with DMNB′s role as a terminal bioactive agent in DNA repair studies .
| Evidence Dimension | Isolated reaction yield (Knoevenagel condensation product from DMNB) |
|---|---|
| Target Compound Data | 100% (5.6 g from 5.0 g 6-nitroveratraldehyde) |
| Comparator Or Baseline | DMNB (6-nitroveratraldehyde) as a terminal DNA-PK inhibitor: IC₅₀ = 15 μM (no yield applicable; standalone bioactive agent) |
| Quantified Difference | Yield advantage not directly comparable; functional role differs (intermediate vs. terminal inhibitor) |
| Conditions | MeOH, piperidine catalyst, reflux 2 h, ice-bath cooling, suction filtration, i-PrOH wash |
Why This Matters
For procurement decisions, if the intended use is quinoline scaffold construction, DMNB cannot substitute for the cyanoacetamide adduct; the 100% yield provides high atom economy and batch consistency.
- [1] Hasimbegovic, V. (2006). Knoevenagel condensation of 2-cyanoacetamide with 6-nitroveratraldehyde. SyntheticPage 236. View Source
